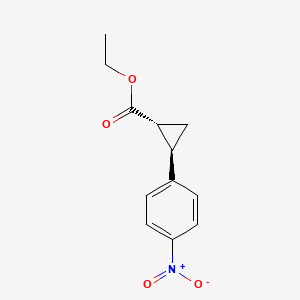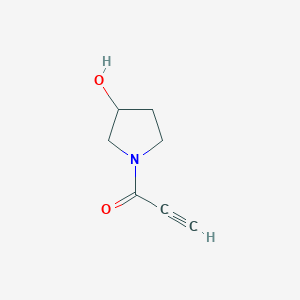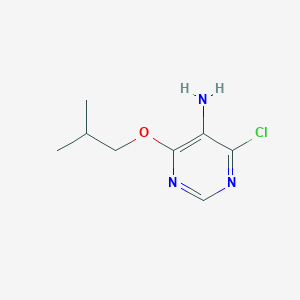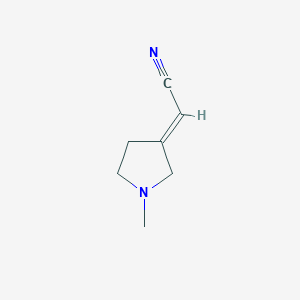![molecular formula C21H24N4 B6615693 N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine CAS No. 313494-81-4](/img/structure/B6615693.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine
Vue d'ensemble
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine (NEPQA) is a synthetic quinoline amine compound that has been studied extensively for its potential applications in the field of biomedical research. NEPQA’s unique chemical structure and properties make it a promising candidate for a variety of research applications.
Applications De Recherche Scientifique
Immunostimulatory Effects
- Inhibition of Immunostimulatory CpG-Oligodeoxynucleotides : A study found that substituted 2-phenylquinolin-4-amines, which include compounds similar to N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine, can inhibit the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif. This suggests potential applications in modulating immune responses (Strekowski et al., 2003).
Electrochemical Synthesis
- Formation by Electrochemical Methods : Another study demonstrated the electrochemical synthesis of related quinoline derivatives, highlighting a method for producing similar compounds in a controlled and efficient manner (Kumari & Sharma, 2011).
Synthesis and Reactivity
- Regioselective Synthesis in Water : Research on the reaction of isatins with amino uracils and isoxazoles, leading to the synthesis of quinoline scaffolds in water, provides insights into green chemistry approaches for synthesizing similar quinoline derivatives (Poomathi et al., 2015).
Apoptosis Induction
- Potent Inducers of Apoptosis : A study discovered a series of N-phenyl-pyrazoloquinolin-amines, structurally related to this compound, as potent inducers of apoptosis in cancer cells, suggesting potential applications in cancer therapy (Zhang et al., 2008).
Antimalarial Research
- Blood Schizonticidal Agent Against Malaria : A novel 4-aminoquinoline derivative showing curative activity against chloroquine-resistant malaria parasites indicates the potential of similar compounds in malaria chemotherapy (Dola et al., 2016).
Antimicrobial Properties
- Novel Antimicrobial Agents : Various studies have synthesized and evaluated quinoline derivatives for their antimicrobial properties, suggesting the potential of this compound in this area (Keche et al., 2013), (Patel et al., 2012).
Other Relevant Studies
- Amination and Cyclization : Studies on the amination of ketimines and their cyclization to quinolines offer insights into the synthetic pathways that could be relevant for similar compounds (Strekowski et al., 1996).
- Antiproliferative Activity : Research into novel 4-aminoquinoline derivatives as antiproliferative agents suggests the potential of structurally similar compounds in cancer treatment (Ghorab et al., 2014).
Propriétés
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-24-13-15-25(16-14-24)18-9-7-17(8-10-18)23-21-11-12-22-20-6-4-3-5-19(20)21/h3-12H,2,13-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMMVWXZVSCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348110 | |
| Record name | ST049212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313494-81-4 | |
| Record name | ST049212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















